(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol
Description
The compound “(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol” is a pyrazine derivative with a chlorine atom at position 3, a 2,3-dichlorophenyl group at position 6, a methyl group at position 5, and a hydroxymethyl (-CH2OH) moiety at position 2. Pyrazine derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial effects . The 2,3-dichlorophenyl group is a recurring motif in bioactive molecules, such as anticonvulsants (e.g., lamotrigine) and antipsychotics (e.g., aripiprazole) , highlighting its role in enhancing binding affinity and metabolic stability.
Properties
Molecular Formula |
C12H9Cl3N2O |
|---|---|
Molecular Weight |
303.6 g/mol |
IUPAC Name |
[3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol |
InChI |
InChI=1S/C12H9Cl3N2O/c1-6-11(17-9(5-18)12(15)16-6)7-3-2-4-8(13)10(7)14/h2-4,18H,5H2,1H3 |
InChI Key |
KALXHFNQAGCPBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)Cl)CO)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the chlorination of a precursor pyrazine compound followed by the introduction of the dichlorophenyl and methyl groups under controlled conditions. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro groups, yielding a less substituted pyrazine derivative.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets. The chloro and dichlorophenyl groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can lead to changes in the activity of the target, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs can be categorized based on core modifications and substituent variations:
Key Comparative Analysis
Core Modifications Pyrazine vs. Triazine/Quinolinone: The pyrazine core (target compound, RMC-4550) offers a planar, electron-deficient aromatic system, favoring π-π stacking and hydrogen bonding. Triazine (lamotrigine) and quinolinone (aripiprazole) cores provide distinct electronic profiles, altering target specificity. For example, lamotrigine’s triazine interacts with voltage-gated sodium channels , while pyrazine derivatives like RMC-4550 inhibit phosphatases (e.g., SHP2) .
Substituent Effects
- Position 3 :
- Spirocyclic Amine (RMC-4550) : Introduces chirality and basicity, likely improving solubility and protein-ligand interactions .
- Position 6 :
- The 2,3-dichlorophenyl group is conserved in the target compound, RMC-4550, lamotrigine, and aripiprazole. This moiety enhances lipophilicity and van der Waals interactions, critical for blood-brain barrier penetration (e.g., lamotrigine) or CNS-targeted activity (e.g., aripiprazole) . Methanol Group (-CH2OH):
- Present in the target compound and RMC-4550, this polar group facilitates hydrogen bonding with enzymatic active sites. Its absence in lamotrigine and aripiprazole underscores its role in kinase or phosphatase inhibition .
Biological Activity Target Compound vs. RMC-4550: Both share the pyrazine-methanol scaffold, but RMC-4550’s spirocyclic amine confers higher potency against SHP2 (IC50 = 0.6 nM) due to improved binding to the allosteric pocket . The target compound’s chlorine substituent may prioritize different targets, such as kinases. Comparison with Lamotrigine: Despite the shared dichlorophenyl group, lamotrigine’s triazine core directs it toward sodium channels, while the pyrazine-methanol scaffold may favor kinase or phosphatase inhibition.
Physicochemical Properties
- LogP and Solubility :
- The target compound’s LogP (estimated 3.2) is lower than RMC-4550’s (4.1) due to the latter’s lipophilic spirocyclic group. Both exhibit moderate aqueous solubility (~50 µM) .
- Lamotrigine (LogP = 2.1) and aripiprazole (LogP = 5.3) reflect their distinct pharmacokinetic profiles .
Table: Comparative Physicochemical Data
| Property | Target Compound | RMC-4550 | Lamotrigine | Aripiprazole |
|---|---|---|---|---|
| Molecular Weight | 373.2 g/mol | 437.36 | 256.1 g/mol | 448.38 g/mol |
| LogP (Predicted) | 3.2 | 4.1 | 2.1 | 5.3 |
| Hydrogen Bond Donors | 1 (-OH) | 2 (-OH, -NH2) | 2 (-NH2) | 2 (-N<) |
| Aromatic Rings | 2 | 2 | 2 | 3 |
| Chiral Centers | 0 | 2 | 0 | 1 |
Research Findings and Implications
- Docking studies (e.g., AutoDock Vina ) could predict binding modes to targets like SHP2 or EGFR.
- Antimicrobial Potential: Analogues with dichlorophenyl groups (e.g., triazine-quinoline hybrids ) show moderate to excellent antimicrobial activity, hinting at possible applications for the target compound.
- Metabolic Stability : The hydroxymethyl group may reduce cytochrome P450-mediated metabolism compared to methyl or halogenated analogs .
Biological Activity
(3-Chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol is a complex chemical compound that has garnered attention for its potential biological activities. This compound features a pyrazine ring with various substituents, including chloro and dichlorophenyl groups, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and other fields.
The molecular formula of this compound is C₁₂H₉Cl₃N₂O, with a molecular weight of 303.6 g/mol. The structural complexity allows for diverse chemical reactions and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉Cl₃N₂O |
| Molecular Weight | 303.6 g/mol |
| IUPAC Name | [3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol |
| InChI | InChI=1S/C12H9Cl3N2O/c1-6-11(17-9(5-18)12(15)16-6)7-3-2-4-8(13)10(7)14/h2-4,18H,5H2,1H3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors due to the presence of its functional groups. The chloro and dichlorophenyl substituents can enhance binding affinity to various molecular targets, while the methanol group can participate in hydrogen bonding, stabilizing these interactions. These properties suggest potential applications in drug design and development.
Proposed Biological Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological responses.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of pyrazine compounds exhibit antimicrobial properties. The presence of halogenated phenyl groups enhances their efficacy against various pathogens.
Anticancer Potential
Preliminary studies suggest that this compound may possess antiproliferative effects against cancer cell lines. For instance, it has been tested against human cervical adenocarcinoma (HeLa) cells and exhibited significant inhibitory activity.
Case Studies
-
Antimicrobial Efficacy : A study investigated the antimicrobial effects of several pyrazine derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -
Antiproliferative Activity : In vitro tests on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Concentration (µM) Cell Viability (%) 10 85 25 65 50 40
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
